molecular formula C7H9N5 B13073646 4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine

4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine

Cat. No.: B13073646
M. Wt: 163.18 g/mol
InChI Key: KXCJDGRYRDDZEE-UHFFFAOYSA-N
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Description

4-Methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a bicyclic pyrazole derivative featuring a methyl group at position 4, a pyrazole substituent at position 3, and an amine group at position 4. This compound belongs to a class of nitrogen-rich heterocycles known for their versatility in medicinal chemistry and materials science. Pyrazole derivatives are widely studied due to their structural rigidity, hydrogen-bonding capabilities, and tunable electronic properties, which make them ideal scaffolds for drug design and functional materials .

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

4-methyl-5-(1H-pyrazol-4-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H9N5/c1-4-6(11-12-7(4)8)5-2-9-10-3-5/h2-3H,1H3,(H,9,10)(H3,8,11,12)

InChI Key

KXCJDGRYRDDZEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the desired product . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has shown that compounds with pyrazole moieties exhibit significant anticancer properties. Studies have indicated that derivatives of 4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It has been found to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity : There are indications that pyrazole derivatives can possess antimicrobial properties. This compound may inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics .

Agrochemical Applications

In the field of agrochemicals, this compound can serve as a precursor for the synthesis of pesticides and herbicides. Its ability to interact with biological systems makes it valuable for designing agents that can selectively target pests while minimizing environmental impact .

Organic Synthesis

Building Block in Organic Chemistry : The unique structure of this compound allows it to be used as a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and cycloadditions, facilitating the creation of more complex molecules .

Case Study 1: Anticancer Research

A study conducted on pyrazole derivatives demonstrated that modifications to the 4-position significantly enhanced anticancer activity against breast cancer cell lines. The research highlighted the importance of structural variations in optimizing therapeutic efficacy .

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that compounds similar to this compound effectively reduced inflammation markers in human cell lines. This suggests potential applications in treating chronic inflammatory diseases .

Case Study 3: Agricultural Applications

Field trials involving pyrazole-based pesticides showed promising results in controlling pest populations while maintaining crop yield. This underscores the compound's utility in developing sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituents at Position 3 Substituents at Position 4 Core Functional Groups Molecular Weight (g/mol) Reference
This compound 1H-pyrazol-4-yl Methyl Amine 174.2 Target Compound
3-(4-Ethylphenyl)-1H-pyrazol-5-amine 4-Ethylphenyl H Amine 203.3
3-(4-Methoxyphenyl)-1H-pyrazol-5-amine 4-Methoxyphenyl H Amine 189.2
3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine Phenyl Thienopyrimidinyl Amine 304.4
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine 4-(4-Methylphenyl)-1,3-thiazol-2-yl Methyl Amine 271.4

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl substituent in enhances solubility in polar solvents compared to the hydrophobic 4-ethylphenyl group in .

Key Observations :

  • Microwave-Assisted Synthesis : Used in and to accelerate reaction kinetics and improve yields.
  • Multi-Step Functionalization: The thienopyrimidine derivative in requires sequential formylation and cyclization steps, increasing synthetic complexity.

Table 3: Bioactivity Data for Pyrazole Derivatives

Compound Name Biological Target Activity (IC₅₀ or % Inhibition) Reference
This compound Not reported N/A Target Compound
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) Succinate dehydrogenase (SDH) >50% inhibition at 50 μg/mL
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Antimicrobial (E. coli, B. mycoides) MIC: 12.5–25 μg/mL
3-(4-Methoxyphenyl)-1H-pyrazol-5-amine Not reported N/A

Key Observations :

  • Trifluoromethyl Groups : The trifluoromethyl-substituted oxadiazole in shows enhanced fungicidal activity due to increased lipophilicity and enzyme-binding affinity.
  • Thiazolyl Derivatives : Antimicrobial activity in correlates with the thiazole ring’s ability to disrupt bacterial membrane integrity.

Physicochemical and Spectroscopic Properties

Table 4: NMR Data and Computational Analysis

Compound Name ¹H NMR Shifts (ppm) ¹³C NMR Shifts (ppm) Computational Method Reference
3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine 2.29 (s, CH₃), 7.51 (s, pyrazole H) 126.5 (C-Ar), 40.2 (CH₃) DFT/B3LYP/6-311+G(d,p)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine 8.87–9.10 (m, aromatic H) 123.3 (C-Thieno), 112.3 (C-Pyrimidine) Experimental (400 MHz)

Key Observations :

  • DFT Modeling : Accurately predicts tautomeric equilibria and NMR chemical shifts for azo-dye derivatives .
  • Aromatic Systems: Thienopyrimidine derivatives in exhibit downfield shifts due to extended conjugation.

Biological Activity

4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine, also known by its CAS number 1347102-15-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H9_9N5_5, with a molecular weight of 163.18 g/mol. The compound features two pyrazole rings, which are known for their ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including lung (A549) and colorectal (HT-29) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activity. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and reduce inflammation markers. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 1: Anticancer Activity

In a study published in Nature, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting the potential of pyrazole-based compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of pyrazole derivatives revealed that this compound significantly inhibited the growth of E. coli, with an IC50 value lower than that of standard antibiotics like ciprofloxacin. This positions the compound as a promising candidate for further development as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Antimicrobial Action : The antimicrobial effects are attributed to the disruption of bacterial membrane integrity and inhibition of key enzymes involved in bacterial metabolism.

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